molecular formula C17H22N2O2 B6799325 N-[(1R,3S)-3-carbamoylcyclopentyl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide

N-[(1R,3S)-3-carbamoylcyclopentyl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide

Cat. No.: B6799325
M. Wt: 286.37 g/mol
InChI Key: WGHWVRSPLARFOB-NWDGAFQWSA-N
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Description

N-[(1R,3S)-3-carbamoylcyclopentyl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide is a complex organic compound that features a unique combination of a carbamoylcyclopentyl group and an indene carboxamide structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[(1R,3S)-3-carbamoylcyclopentyl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-10-5-8-15(14-4-2-3-13(10)14)17(21)19-12-7-6-11(9-12)16(18)20/h5,8,11-12H,2-4,6-7,9H2,1H3,(H2,18,20)(H,19,21)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHWVRSPLARFOB-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)C(=O)NC3CCC(C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCCC2=C(C=C1)C(=O)N[C@@H]3CC[C@@H](C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,3S)-3-carbamoylcyclopentyl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide typically involves multiple steps, including the formation of the carbamoylcyclopentyl intermediate and the subsequent coupling with the indene carboxamide moiety. Common synthetic routes may involve:

    Formation of Carbamoylcyclopentyl Intermediate: This step often involves the reaction of cyclopentanone with an appropriate amine under controlled conditions to form the carbamoyl group.

    Coupling with Indene Carboxamide: The intermediate is then coupled with 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,3S)-3-carbamoylcyclopentyl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1R,3S)-3-carbamoylcyclopentyl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,3S)-3-carbamoylcyclopentyl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,3S)-3-carbamoylcyclopentyl]-7-methyl-2,3-dihydro-1H-indene-4-carboxamide shares structural similarities with other indene derivatives and carbamoylcyclopentyl compounds.
  • Examples include N-[(1R,3S)-3-carbamoylcyclopentyl]-2,3-dihydro-1H-indene-4-carboxamide and N-[(1R,3S)-3-carbamoylcyclopentyl]-7-methyl-1H-indene-4-carboxamide.

Uniqueness

  • The unique combination of the carbamoylcyclopentyl group and the indene carboxamide structure in this compound provides distinct chemical and biological properties.
  • This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

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